molecular formula C16H19N3O2 B6983189 2-[5-(2,3-dimethylbut-2-enyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide

2-[5-(2,3-dimethylbut-2-enyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide

Cat. No.: B6983189
M. Wt: 285.34 g/mol
InChI Key: KDXYVXHQSAKFRF-UHFFFAOYSA-N
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Description

2-[5-(2,3-dimethylbut-2-enyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is a complex organic compound that features a unique structure combining an oxadiazole ring with a phenylacetamide moiety

Properties

IUPAC Name

2-[5-(2,3-dimethylbut-2-enyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11(2)12(3)9-16-18-14(19-21-16)10-15(20)17-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXYVXHQSAKFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)CC1=NC(=NO1)CC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,3-dimethylbut-2-enyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate nitrile oxides with amidoximes. The phenylacetamide moiety is then introduced via a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,3-dimethylbut-2-enyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the oxadiazole ring or the amide group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce alcohols or amines. Substitution reactions typically result in functionalized derivatives of the phenyl ring.

Scientific Research Applications

2-[5-(2,3-dimethylbut-2-enyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[5-(2,3-dimethylbut-2-enyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenylacetamide moiety may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2,3-dimethylbut-2-enyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide
  • 2-[5-(2,3-dimethylbut-2-enyl)-1,2,4-oxadiazol-3-yl]-N-ethylacetamide
  • 2-[5-(2,3-dimethylbut-2-enyl)-1,2,4-oxadiazol-3-yl]-N-propylacetamide

Uniqueness

2-[5-(2,3-dimethylbut-2-enyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is unique due to the presence of the phenyl group, which can significantly influence its chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential interactions with biological targets compared to its analogs with different substituents.

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